N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a fluorine atom, and a methoxy group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole. This intermediate is then subjected to further reactions to introduce the sulfonamide group, the fluorine atom, and the methoxy group under controlled conditions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or an alkyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research may focus on its potential as a drug candidate, particularly for its ability to interact with specific molecular targets involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological outcome .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide include:
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Uniqueness
What sets this compound apart from similar compounds is the presence of the fluorine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, potentially making it more effective in certain applications .
Properties
Molecular Formula |
C15H14FNO5S |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H14FNO5S/c1-20-14-7-11(16)3-5-15(14)23(18,19)17-8-10-2-4-12-13(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3 |
InChI Key |
NLXCFPFSVDUVLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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